REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=O)(=[O:3])[CH3:2].C1(N)CCCC1.C([BH3-])#N.[Na+].NC(N)=O.[CH:25]1([N:30](C2CCCC2)[C:31]([NH:33][C:34]2[S:35][CH:36]=[CH:37][N:38]=2)=[O:32])[CH2:29][CH2:28][CH2:27][CH2:26]1.C(=C1N=CC=N1)=O.NC1SC=CN=1>C1COCC1.CO>[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([N:30]([CH:25]2[CH2:26][CH2:27][CH2:28][CH2:29]2)[C:31]([NH:33][C:34]2[S:35][CH:36]=[CH:37][N:38]=2)=[O:32])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(CCCC1)=O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N(C(=O)NC=1SC=CN1)C1CCCC1
|
Name
|
carbonyl imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=C1N=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
after removal of solvent in vacuo the crude secondary amine (0.57 g)
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)N(C(=O)NC=1SC=CN1)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |